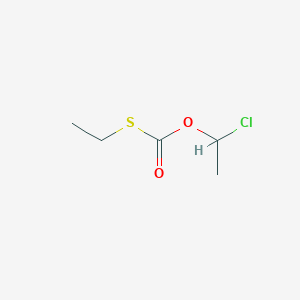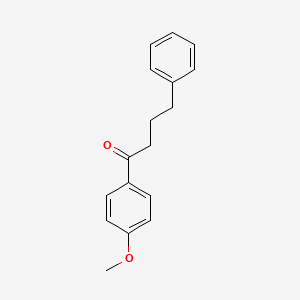
2-Ethyl-5-(morpholine-4-sulfonyl)aniline
概要
説明
2-Ethyl-5-(morpholine-4-sulfonyl)aniline is an organic compound that belongs to the group of sulfonylanilines. It has the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol. This compound is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline ring substituted with an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline typically involves the reaction of 2-ethyl-5-nitroaniline with morpholine-4-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-ethyl-5-nitroaniline attacks the sulfonyl chloride, leading to the formation of the desired product after reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Preparation of 2-ethyl-5-nitroaniline.
- Reaction with morpholine-4-sulfonyl chloride.
- Purification and isolation of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-5-(morpholine-4-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
科学的研究の応用
2-Ethyl-5-(morpholine-4-sulfonyl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity to certain biological targets, influencing its overall biological activity .
類似化合物との比較
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
Sulfonylanilines: A group of compounds with a sulfonyl group attached to an aniline ring.
Uniqueness
2-Ethyl-5-(morpholine-4-sulfonyl)aniline is unique due to the combination of its morpholine ring, sulfonyl group, and ethyl-substituted aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
2-ethyl-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-10-3-4-11(9-12(10)13)18(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJAVRRBBEFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)



![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)








![[(E)-2-nitrovinyl]sulfonylbenzene](/img/structure/B3183635.png)
